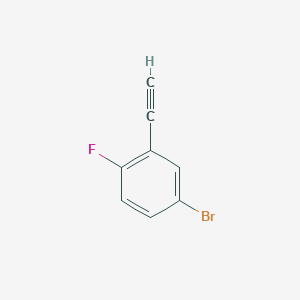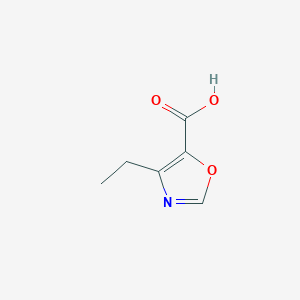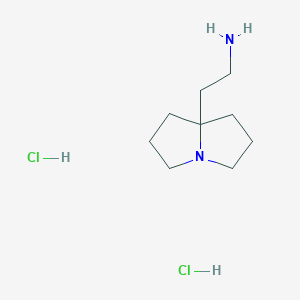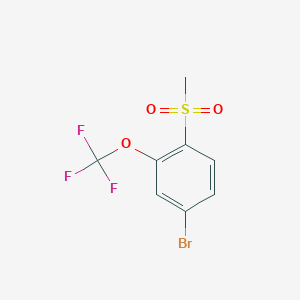![molecular formula C11H19NO6 B1442332 4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid CAS No. 2044709-98-8](/img/structure/B1442332.png)
4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid
概要
説明
Boc-N-Methyl-Aspartic Acid Methyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with aspartic acid.
Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butoxycarbonyl (Boc) to form Boc-Aspartic Acid.
Methylation: The carboxyl group is then methylated to form Boc-Aspartic Acid Methyl Ester.
N-Methylation: Finally, the nitrogen atom is methylated to produce Boc-N-Methyl-Aspartic Acid Methyl Ester.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Boc-N-Methyl-Aspartic Acid Methyl Ester can undergo oxidation reactions, particularly at the methyl group.
Reduction: The compound can be reduced to remove the Boc protective group.
Substitution: It can undergo substitution reactions where the Boc group is replaced with other protective groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-N-Methyl-Aspartic Acid Methyl Ester.
Reduction: Deprotected N-Methyl-Aspartic Acid Methyl Ester.
Substitution: Various substituted derivatives depending on the protective group used.
科学的研究の応用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel compounds.
Biology:
- Studied for its role in enzyme-substrate interactions.
- Used in the study of protein folding and structure.
Medicine:
- Investigated for its potential in drug development.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of synthetic peptides for research and development.
- Used in the manufacture of peptide-based materials.
作用機序
Molecular Targets and Pathways:
- Boc-N-Methyl-Aspartic Acid Methyl Ester interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the elongation of peptide chains.
類似化合物との比較
Boc-Aspartic Acid Methyl Ester: Lacks the N-methyl group.
Boc-N-Methyl-Glutamic Acid Methyl Ester: Similar structure but with an additional methylene group in the side chain.
Fmoc-N-Methyl-Aspartic Acid Methyl Ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Methyl-Aspartic Acid Methyl Ester particularly useful in peptide synthesis.
- Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
特性
IUPAC Name |
4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLENVINORKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)




